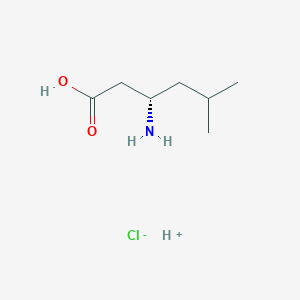
(3S)-3-amino-5-methylhexanoic acid;hydron;chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S)-3-amino-5-methylhexanoic acid;hydron;chloride is an organic compound with a specific stereochemistry It is characterized by the presence of an amino group, a methyl group, and a hexanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-amino-5-methylhexanoic acid;hydron;chloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-amino-5-methylhexanoic acid.
Reaction Conditions: The reaction conditions often involve the use of hydron and chloride sources to form the desired compound. Common reagents include hydrochloric acid and other chlorinating agents.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
(3S)-3-amino-5-methylhexanoic acid;hydron;chloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form amines or other reduced products.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed.
Major Products
The major products formed from these reactions include oxo derivatives, reduced amines, and substituted products, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(3S)-3-amino-5-methylhexanoic acid;hydron;chloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, including its role as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of (3S)-3-amino-5-methylhexanoic acid;hydron;chloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity. The compound may also act as a substrate or inhibitor for various enzymes, affecting metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
(3S)-3-(Aminomethyl)-5-methyl(3-2H)hexanoic acid: This compound has a similar structure but includes a deuterium atom.
Quaternary Ammonium Compounds: These compounds share the presence of an amino group but differ in their overall structure and properties.
Uniqueness
(3S)-3-amino-5-methylhexanoic acid;hydron;chloride is unique due to its specific stereochemistry and the presence of both an amino group and a hexanoic acid backbone. This combination of features makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C7H16ClNO2 |
|---|---|
Molecular Weight |
181.66 g/mol |
IUPAC Name |
(3S)-3-amino-5-methylhexanoic acid;hydron;chloride |
InChI |
InChI=1S/C7H15NO2.ClH/c1-5(2)3-6(8)4-7(9)10;/h5-6H,3-4,8H2,1-2H3,(H,9,10);1H/t6-;/m0./s1 |
InChI Key |
NXVYPYHWONGEFQ-RGMNGODLSA-N |
Isomeric SMILES |
[H+].CC(C)C[C@@H](CC(=O)O)N.[Cl-] |
Canonical SMILES |
[H+].CC(C)CC(CC(=O)O)N.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















